2-Pyrrolidinone, 1-nitroso-

Catalog No.
S774167
CAS No.
54634-49-0
M.F
C4H6N2O2
M. Wt
114.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyrrolidinone, 1-nitroso-

CAS Number

54634-49-0

Product Name

2-Pyrrolidinone, 1-nitroso-

IUPAC Name

1-nitrosopyrrolidin-2-one

Molecular Formula

C4H6N2O2

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C4H6N2O2/c7-4-2-1-3-6(4)5-8/h1-3H2

InChI Key

KLZYCEYOOVIITI-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)N=O

Solubility

1.13 M

Canonical SMILES

C1CC(=O)N(C1)N=O

Description

The exact mass of the compound 2-Pyrrolidinone, 1-nitroso- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.13 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Pyrrolidinone, 1-nitroso- is an organic compound with the molecular formula C4H6N2O2. It features a pyrrolidinone ring with a nitroso group attached at the first position. This compound is characterized by its yellow liquid form and has a boiling point of approximately 83 °C at a pressure of 5 Torr . The structure of 2-Pyrrolidinone, 1-nitroso- includes a five-membered ring containing one nitrogen atom and one carbonyl group, making it part of the lactam family of compounds.

The reactivity of 2-Pyrrolidinone, 1-nitroso- can be attributed to the presence of the nitroso functional group, which can undergo various chemical transformations. These include:

  • Nucleophilic Addition: The nitroso group can react with nucleophiles, leading to the formation of more complex molecules.
  • Reduction Reactions: Under reducing conditions, the nitroso group may be converted to an amine.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger cyclic or acyclic structures.

The synthesis of 2-Pyrrolidinone, 1-nitroso- typically involves:

  • Nitrosation of Pyrrolidinone: This method involves treating pyrrolidinone with nitrous acid or sodium nitrite under acidic conditions to introduce the nitroso group.
  • Chemical Modification: Starting from other nitrogen-containing compounds, modifications can be made to achieve the desired structure.

These methods highlight the importance of controlling reaction conditions to ensure the stability and yield of the final product.

2-Pyrrolidinone, 1-nitroso- finds applications in various fields:

  • Chemical Research: It serves as a precursor for synthesizing other nitrogen-containing compounds.
  • Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activity.
  • Agricultural Chemicals: The compound may be explored for use in agrochemicals, although safety assessments are necessary.

Several compounds share structural similarities with 2-Pyrrolidinone, 1-nitroso-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-NitrosopyrrolidineC4H8N2OContains an additional hydrogen atom; known carcinogen .
N-NitrosopyrrolidineC4H8N2OSimilar structure; also associated with carcinogenicity .
N-NitrosodimethylamineC5H12N2OMore complex structure; widely studied for its toxicity .

While these compounds share a common nitroso functional group and nitrogen-containing frameworks, 2-Pyrrolidinone, 1-nitroso- is unique due to its lactam structure and specific reactivity patterns.

XLogP3

-1.4

Other CAS

54634-49-0

Wikipedia

2-Pyrrolidinone, 1-nitroso-

Dates

Last modified: 07-21-2023

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